molecular formula C7H13NO B069793 (6-Aminocyclohex-3-en-1-yl)methanol CAS No. 191803-49-3

(6-Aminocyclohex-3-en-1-yl)methanol

Cat. No. B069793
CAS RN: 191803-49-3
M. Wt: 127.18 g/mol
InChI Key: SZLMSKCXLLFJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Aminocyclohex-3-en-1-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its unique chemical structure and has been studied extensively for its biological and physiological effects.

Mechanism of Action

The mechanism of action of (6-Aminocyclohex-3-en-1-yl)methanol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It may also modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It may also help to prevent neuronal damage and improve cognitive function. Additionally, the compound has been shown to have antitumor properties and may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6-Aminocyclohex-3-en-1-yl)methanol is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound may have limited bioavailability, which may limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for the study of (6-Aminocyclohex-3-en-1-yl)methanol. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound may have potential applications in the field of cancer research, as it has been shown to have antitumor properties. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has been shown to have several potential therapeutic applications, including its use in the treatment of neurodegenerative diseases and cancer. While there are limitations to the compound's use in certain experiments, its unique chemical structure and biological effects make it a promising area of research for future studies.

Synthesis Methods

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol involves the reaction of cyclohexanone and hydroxylamine in the presence of a catalyst. The reaction proceeds via the formation of an oxime intermediate, which is then reduced to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

(6-Aminocyclohex-3-en-1-yl)methanol has been studied extensively for its potential therapeutic applications. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have a neuroprotective effect and may help to prevent neuronal damage.

properties

IUPAC Name

(6-aminocyclohex-3-en-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLMSKCXLLFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.